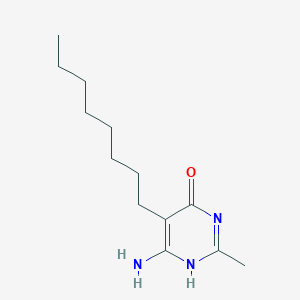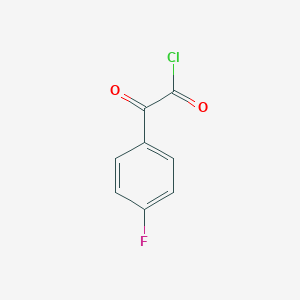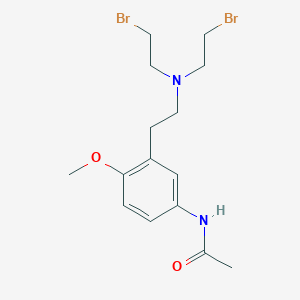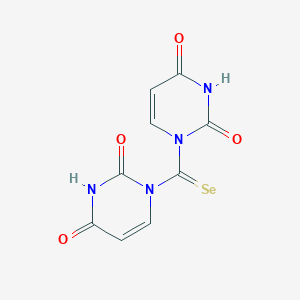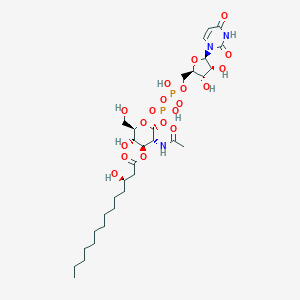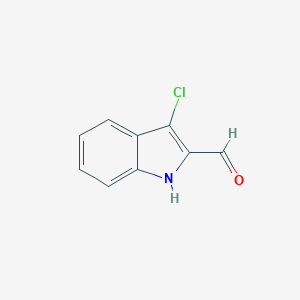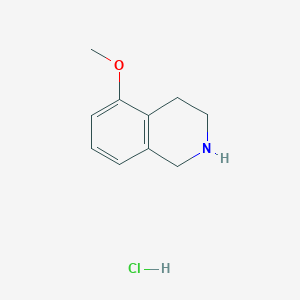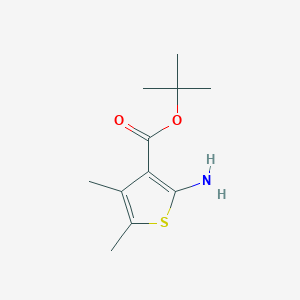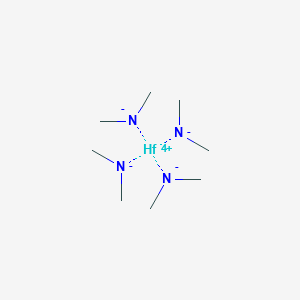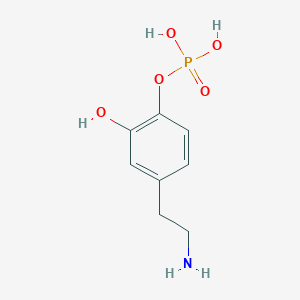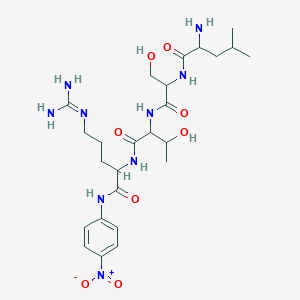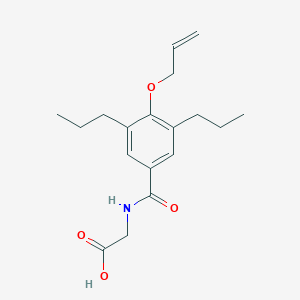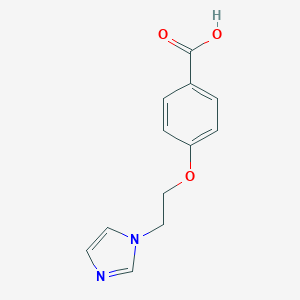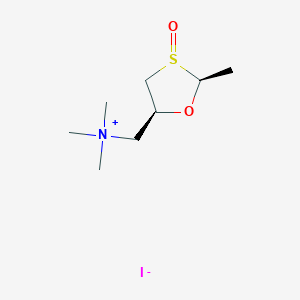
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, commonly referred to as MDO or methyldioxathiolane oxide, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MDO is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring structure, which makes it a valuable building block in organic synthesis. In
作用机制
The mechanism of action of MDO is not well understood, but it is believed to interact with biological molecules through the formation of covalent bonds. MDO has been shown to react with thiols, such as cysteine residues in proteins, to form adducts. This interaction can alter the structure and function of the protein, leading to changes in cellular signaling pathways.
生化和生理效应
MDO has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. MDO has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function.
实验室实验的优点和局限性
One advantage of using MDO in lab experiments is its high reactivity, which makes it a valuable building block in organic synthesis. MDO is also relatively easy to synthesize, which makes it accessible to researchers. However, MDO has some limitations in lab experiments. It is a toxic compound and can be hazardous to handle, which requires special precautions. In addition, MDO is not very stable and can decompose over time, which can affect the reliability of experimental results.
未来方向
There are several future directions for the research of MDO. One area of interest is the development of new synthetic methods for MDO and its derivatives. This could lead to the discovery of new molecules with unique chemical and biological properties. Another area of interest is the investigation of the mechanism of action of MDO and its adducts with biological molecules. This could provide insights into the molecular basis of cellular signaling pathways. Finally, the potential therapeutic applications of MDO and its derivatives, such as in the treatment of neurodegenerative diseases, could be explored further.
合成方法
MDO can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-nitrosopropane with dimethylamine to form the corresponding nitrosamine. The nitrosamine is then reacted with sulfur dioxide to yield the corresponding sulfonamide. Finally, the sulfonamide is oxidized with hydrogen peroxide to produce MDO. The purity of the final product can be improved through recrystallization and column chromatography.
科学研究应用
MDO has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis to introduce the oxathiolane ring structure into molecules. MDO has also been employed as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. In addition, MDO has been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions.
属性
CAS 编号 |
109280-12-8 |
|---|---|
产品名称 |
2-Methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide |
分子式 |
C8H18INO2S |
分子量 |
319.21 g/mol |
IUPAC 名称 |
trimethyl-[[(2S,5S)-2-methyl-3-oxo-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
InChI |
InChI=1S/C8H18NO2S.HI/c1-7-11-8(6-12(7)10)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,12?;/m0./s1 |
InChI 键 |
LJJHWUCPDQRFRI-JUQHTPJSSA-M |
手性 SMILES |
C[C@H]1O[C@H](CS1=O)C[N+](C)(C)C.[I-] |
SMILES |
CC1OC(CS1=O)C[N+](C)(C)C.[I-] |
规范 SMILES |
CC1OC(CS1=O)C[N+](C)(C)C.[I-] |
同义词 |
2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (+)-isomer 2-methyl-5-(dimethylamino)methyl-1,3-oxathiolane-3-oxide, (-)-isomer MDMOO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




